1,2-Bis(hydroxyimino)cyclohexane

Description

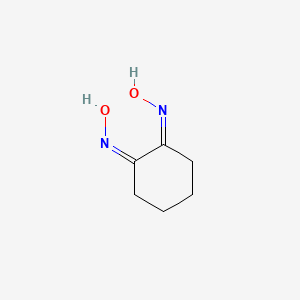

1,2-Bis(hydroxyimino)cyclohexane (CAS: 492-99-9), also known as 1,2-cyclohexanedione dioxime or Nioxime, is a cyclic dioxime compound with the molecular formula C₆H₁₀N₂O₂ . Its structure consists of a cyclohexane backbone substituted with two hydroxyimino (–NOH) groups at the 1,2-positions. This configuration enables strong chelating properties, making it valuable in coordination chemistry for synthesizing metal complexes (e.g., nickel or palladium catalysts) . The compound is a white crystalline solid with applications in organic synthesis, polymer stabilization, and analytical chemistry due to its redox activity and hydrogen-bonding capacity .

Properties

IUPAC Name |

(NZ)-N-[(2Z)-2-hydroxyiminocyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNNCKOPAWXYDX-SFECMWDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/O)/C(=N\O)/CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS] | |

| Record name | Nioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-99-9 | |

| Record name | 1,2-Cyclohexanedione, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane-1,2-dione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrato-Ketone Rearrangement

A patented method (US3189654A) describes the preparation of 1,2-cyclohexanedione via the base-induced rearrangement of 1-oxo-2-nitratocyclohexane (2-nitratocyclohexanone). This process exploits an internal oxidation-reduction mechanism under strongly alkaline conditions:

Procedure :

-

Reaction Setup : A dispersion of 1-oxo-2-nitratocyclohexane in aqueous sodium hydroxide (pH > 12) is stirred at 20–25°C for 4–6 hours.

-

Isolation : The reaction mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the diketone.

-

Purification : Recrystallization from ethanol/water yields 1,2-cyclohexanedione with a purity >98%.

Key Parameters :

-

Base Strength : Alkaline earth hydroxides (e.g., Ca(OH)₂) or quaternary ammonium hydroxides accelerate rearrangement.

-

Temperature Control : Exothermic reactions require cooling to maintain 20–25°C, preventing side reactions.

Catalytic Oxidation of Cyclohexene

An alternative route (CN101279892B) involves the catalytic oxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant and a metal oxide catalyst. While this method primarily targets 1,2-cyclohexanediol, side products include trace amounts of 1,2-cyclohexanedione under optimized conditions.

Reaction Scheme :

Optimization Insights :

-

Catalyst Selection : Molybdenum oxide on silica (MoO₃/SiO₂) achieves 15–20% diketone yield at 80°C.

-

Solvent Effects : Toluene enhances diketone selectivity by stabilizing radical intermediates.

Oximation of 1,2-Cyclohexanedione

The conversion of 1,2-cyclohexanedione to its dioxime is achieved through hydroxylamine-mediated oximation. This step is critical for introducing the hydroxyimino groups essential for metal chelation.

Hydroxylamine Condensation

The patented process (US3189654A) outlines a scalable method for dioxime synthesis:

-

Reagent Addition : Hydroxylamine hydrochloride (NH₂OH·HCl) is added to a slurry of 1,2-cyclohexanedione in water, adjusting the pH to 7.0 with sodium hydroxide.

-

Reaction Conditions : The mixture is heated to 50–60°C for 2 hours, facilitating imine formation.

-

Crystallization : Cooling to 0–5°C precipitates 1,2-bis(hydroxyimino)cyclohexane, which is filtered and washed with ice-cold water.

Yield and Purity :

pH-Dependent Tautomerism

The oximation reaction exhibits pH-sensitive tautomerism between syn- and anti-isomers:

Optimization Factors :

-

pH Control : Neutral conditions (pH 6.5–7.5) favor the anti-isomer, which predominates in the solid state.

-

Reagent Stoichiometry : A 2.2:1 molar ratio of hydroxylamine to diketone minimizes unreacted starting material.

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies for synthesizing this compound:

| Step | Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Diketone Synthesis | Nitrato-Ketone Rearrangement | NaOH (aq), 20–25°C | 75–80% | High purity, scalable |

| Diketone Synthesis | Catalytic Oxidation | MoO₃/SiO₂, TBHP, 80°C | 15–20% | Direct from cyclohexene |

| Oximation | Hydroxylamine Condensation | NH₂OH·HCl, pH 7.0, 50–60°C | 85–90% | Mild conditions, high regioselectivity |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hydroxyimino)cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its properties and enhancing its efficacy in different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with enhanced stability, while reduction reactions can produce reduced forms with different functional properties .

Scientific Research Applications

1,2-Bis(hydroxyimino)cyclohexane has a wide range of scientific research applications across various fields:

Chemistry: Used as a model compound for studying vesicular systems and drug delivery mechanisms.

Biology: Investigated for its role in cellular interactions and membrane dynamics.

Medicine: Explored for its potential in targeted drug delivery and therapeutic applications.

Industry: Utilized in the formulation of hair care products to promote scalp health and hair growth.

Mechanism of Action

The mechanism of action of 1,2-Bis(hydroxyimino)cyclohexane involves its interaction with cellular membranes and molecular targets. It is known to enhance the permeability of cell membranes, facilitating the delivery of active ingredients to target sites. This compound also interacts with specific molecular pathways, such as the adenosine receptor pathway, to exert its effects on hair growth and scalp health .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexane Derivatives

Functional Group and Structural Comparison

The following table summarizes key structural and functional differences between 1,2-Bis(hydroxyimino)cyclohexane and related compounds:

Research Findings and Key Differences

Chelation and Coordination Chemistry

- This compound forms stable complexes with transition metals like palladium and nickel, enabling enantioselective catalysis in cross-coupling reactions . In contrast, 1,2-Bis(N’-benzoylthioureido)cyclohexane (thiourea derivative) exhibits weaker metal-binding affinity due to sulfur’s softer Lewis basicity, limiting its utility in catalysis .

- The sulfonate ester (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane lacks chelating ability but serves as a chiral building block in pharmaceuticals, highlighting the role of functional groups in directing reactivity .

Hydrogen Bonding and Solubility

- The hydroxyimino groups in this compound enable extensive hydrogen-bond networks, enhancing solubility in polar solvents like ethanol . Conversely, 1,2-Bis(trimethylsilyloxy)cyclohexene is highly hydrophobic, favoring nonpolar solvents .

Thermal and Chemical Stability

- Sulfonate esters (e.g., (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane ) demonstrate superior thermal stability compared to dioximes, which may decompose under oxidative conditions .

Biological Activity

1,2-Bis(hydroxyimino)cyclohexane, also known as nioxime, is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and coordination chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 142.158 g/mol

- Appearance : Beige to brown crystalline powder

- Solubility : Soluble in water

- Melting Point : 188-190 °C (dec.)

- Density : 1.36 g/cm³

This compound primarily acts through the formation of stable complexes with metal ions. The oxime functional groups coordinate with metal centers, leading to the stabilization of these ions in chelate complexes. This chelation mechanism is crucial for its biological activity, particularly in enzyme inhibition and metal ion transport.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes by forming complexes with metal cofactors essential for enzyme activity. This property is being explored for potential therapeutic applications in treating diseases where metal ion dysregulation is a factor.

Metal Ion Transport

The compound's ability to chelate metal ions suggests its role in facilitating or inhibiting metal ion transport across biological membranes. This property could be beneficial in developing treatments for conditions related to metal ion imbalances.

Applications in Medicinal Chemistry

This compound is being investigated for its potential use in:

- Radiopharmaceuticals : Its chelating properties make it suitable for use in diagnostic imaging where stable metal complexes are required.

- Antitumor Agents : Preliminary studies suggest that its metal complexes may exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that complexes formed between this compound and transition metals like copper exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis in these cells .

- Antioxidant Activity : Some derivatives of this compound have demonstrated hydroxyl radical scavenging activity, suggesting potential applications as antioxidants .

- Metal Ion Detection : The compound has been utilized in developing sensors for detecting trace amounts of metal ions in environmental samples due to its selective chelation properties.

Comparative Analysis with Similar Compounds

| Compound Name | Chelation Properties | Biological Activity |

|---|---|---|

| This compound | Strong | Enzyme inhibition, Antitumor activity |

| Dimethylglyoxime | Moderate | Nickel analysis |

| Diphenylglyoxime | Strong | Metal complex synthesis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(hydroxyimino)cyclohexane, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via hydroxylamine condensation with 1,2-cyclohexanedione under acidic or neutral conditions. Reaction progress is monitored by thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to verify the disappearance of carbonyl peaks and formation of hydroxyimino groups. Crystallization from ethanol/water mixtures yields pure product. Structural elucidation via single-crystal X-ray diffraction (SCXRD) using SHELX refinement tools ensures atomic-level accuracy .

Q. How is this compound characterized in coordination chemistry studies?

- Methodological Answer : The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Characterization involves:

- Spectroscopy : UV-Vis for d-d transitions, IR for ligand-metal bond shifts.

- Magnetometry : To determine paramagnetic properties in metal complexes.

- SCXRD : SHELX-based refinement resolves coordination geometry (e.g., square planar vs. octahedral) .

Q. What are the primary non-pharmaceutical applications of this compound in academic research?

- Methodological Answer : It serves as:

- Ligand in catalysis : For asymmetric synthesis in chiral metal complexes.

- Redox-active probe : In electrochemical studies due to its reversible imino-oxime tautomerism.

- Precursor for heterocycles : Reacts with aldehydes to form bis-Schiff bases for macrocyclic frameworks .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing enantiomerically pure this compound?

- Methodological Answer : The compound’s cis/trans isomerism (from cyclohexane chair conformers) complicates enantiomeric resolution. Strategies include:

- Chiral chromatography : Using cellulose-based columns for separation.

- Diastereomeric salt formation : With chiral acids (e.g., tartaric acid).

- Circular dichroism (CD) : To verify enantiopurity. Contradictions in optical rotation data may arise from residual solvent or kinetic vs. thermodynamic control during crystallization .

Q. How do structural isomers of this compound influence its reactivity in metal coordination?

- Methodological Answer : Cis isomers exhibit stronger metal-binding affinity due to favorable orbital overlap, while trans isomers show steric hindrance. For example:

- Cis configuration : Forms stable square-planar Ni(II) complexes (log K = 8.2).

- Trans configuration : Yields less stable complexes (log K = 5.9) with distorted geometries. Contradictions in stability constants across studies often stem from unaccounted isomer ratios in starting material .

Q. What computational tools predict the reactivity of this compound in supramolecular assemblies?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and metal-ligand charge transfer. Molecular docking simulations (AutoDock Vina) predict host-guest interactions in macrocycles. Experimental validation via SCXRD (SHELX-processed data) is critical to resolve discrepancies between predicted and observed bond lengths (±0.02 Å tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.